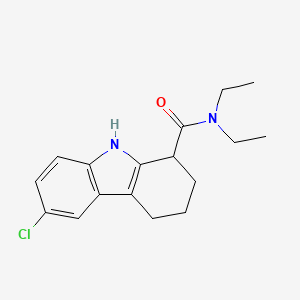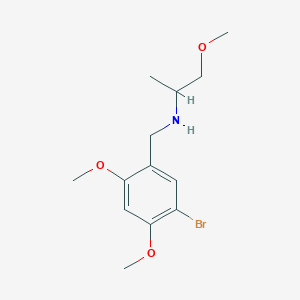![molecular formula C18H21N3O2S B4973217 N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4973217.png)
N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays a critical role in the development and survival of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide binds to the active site of BTK and inhibits its activity, preventing downstream signaling events that are critical for B-cell survival and proliferation. By blocking BTK, this compound disrupts the B-cell receptor signaling pathway and induces apoptosis in malignant B cells. This compound has also been shown to inhibit the activation of other kinases downstream of BTK, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses. This compound is rapidly absorbed after oral administration and has a half-life of approximately 6 hours in humans. This compound is metabolized primarily by the liver and excreted in the feces. This compound has been shown to have a dose-dependent effect on BTK activity, with maximal inhibition achieved at doses of 30-60 mg/kg in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has several advantages as a research tool, including its specificity for BTK and its favorable safety profile. This compound has been shown to be effective in preclinical models of B-cell malignancies and autoimmune diseases, making it a valuable tool for studying these diseases. However, this compound has some limitations, including its relatively short half-life and the need for high doses to achieve maximal inhibition of BTK activity.
Direcciones Futuras
There are several potential future directions for the development of N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immunomodulatory drugs, to improve efficacy and overcome resistance. Another area of interest is the development of BTK inhibitors for the treatment of solid tumors, which may also rely on B-cell receptor signaling for survival and proliferation. Overall, this compound represents a promising new therapeutic option for the treatment of B-cell malignancies and autoimmune diseases, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide involves several steps, including the condensation of 1,3-thiazole-5-carboxylic acid with piperidine, followed by the addition of phenylpropanoyl chloride. The resulting intermediate is then treated with a base to form the final product. The synthesis of this compound has been optimized to improve yield and purity, and several synthetic routes have been developed to meet the demand for large-scale production.
Aplicaciones Científicas De Investigación
N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, this compound has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, leading to apoptosis and decreased proliferation of malignant B cells. This compound has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-phenyl-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(20-15-4-2-1-3-5-15)7-6-14-8-10-21(11-9-14)18(23)16-12-19-13-24-16/h1-5,12-14H,6-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTWMDVGWNEUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2)C(=O)C3=CN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4973137.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4973144.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4973152.png)

![ethyl 2-methyl-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate hydrochloride](/img/structure/B4973175.png)
![methyl (3-(3-chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4973178.png)
![ethyl 4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate](/img/structure/B4973183.png)
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4973190.png)

![4-[5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B4973197.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4973204.png)
![1-(2,6-dimethoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine oxalate](/img/structure/B4973221.png)
![6-bromo-1-cyclohexyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B4973226.png)
![4-acetyl-3-(3-nitrophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4973229.png)